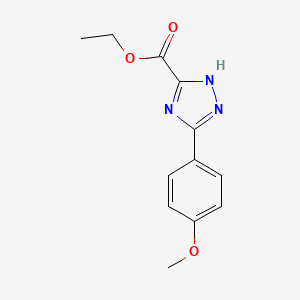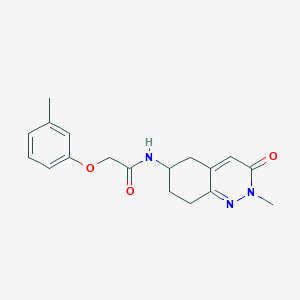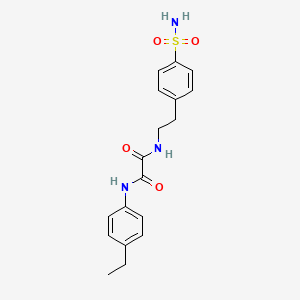
ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate” belong to a class of organic compounds known as triazoles . Triazoles are heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their wide range of biological activities, including antitubercular, antimicrobial, anti-inflammatory, antiviral, antidepressant, cytotoxic, antimalarial, antioxidant, anticonvulsant, antiproliferative, hypoglycemic, anticancer, antipyretic and analgesic activities .
Molecular Structure Analysis
Triazole rings have a ring structure consisting of three nitrogen atoms and two carbon atoms . The exact molecular structure of “this compound” would require more specific information or experimental data.Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate and its derivatives are significant in chemical synthesis. Chen, Liu, and Chen (2010) explored the synthesis of related triazole compounds using "click chemistry," highlighting the efficiency of this method in producing triazoles with high yields (Chen, Liu, & Chen, 2010). Khomenko, Doroschuk, and Lampeka (2016) demonstrated the synthesis of ethyl 1,2,4-triazole-3-carboxylates, valuable in organic synthesis (Khomenko, Doroschuk, & Lampeka, 2016).
Medicinal Chemistry and Biological Activity
In medicinal chemistry, these compounds show promising biological activities. Fandaklı et al. (2012) synthesized new 1,2,4-triazol-3-one derivatives, revealing their significant antimicrobial properties, which could have implications for drug discovery (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012). Karayel (2021) studied benzimidazole derivatives containing triazole for their potential as EGFR inhibitors in cancer treatment (Karayel, 2021).
Structural and Molecular Studies
The structural properties of these compounds are crucial in understanding their interactions and stability. Dolzhenko et al. (2010) examined the molecular structure of a related compound, emphasizing the importance of intramolecular hydrogen bonding (Dolzhenko, Tan, Koh, Dolzhenko, & Chui, 2010). Ahmed et al. (2020) conducted a study on triazole derivatives, including analyses using Hirshfeld surface and DFT calculations, to understand π-hole tetrel bonding interactions (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).
Applications in Pharmaceutical Chemistry
In pharmaceutical chemistry, the derivatives of this compound are explored for various therapeutic applications. Gürbüz et al. (2020) investigated Schiff bases containing 1,2,4-triazole ring, highlighting their potential in treating various diseases (Gürbüz, Alkan, Manap, Kol, Özdemir, & Yüksek, 2020). Additionally, Salerno et al. (2004) synthesized triazole derivatives as ligands for the 5-HT1A serotonin receptor, indicating their significance in developing treatments for neurological disorders (Salerno, Siracusa, Guerrera, Romeo, Pittalà, Modica, Mennini, & Russo, 2004).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-3-18-12(16)11-13-10(14-15-11)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXAPKYEPDRRCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2792276.png)
![4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2792277.png)
![2-{4-Methyl-5-[3-(piperidylsulfonyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B2792278.png)
![N-(2-methoxyethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2792280.png)
![2-[1-(2,5-Dimethylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2792281.png)
![6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2792282.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2792284.png)
![N-(3-chlorophenyl)-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2792286.png)



![N-(tert-butyl)-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2792295.png)